N'-(2-cyanoacetyl)thiophene-2-carbohydrazide
CAS No.: 848369-73-3
Cat. No.: VC8420878
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848369-73-3 |
---|---|
Molecular Formula | C8H7N3O2S |
Molecular Weight | 209.23 g/mol |
IUPAC Name | N'-(2-cyanoacetyl)thiophene-2-carbohydrazide |
Standard InChI | InChI=1S/C8H7N3O2S/c9-4-3-7(12)10-11-8(13)6-2-1-5-14-6/h1-2,5H,3H2,(H,10,12)(H,11,13) |
Standard InChI Key | GUVUHIVKEXDRDX-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=O)NNC(=O)CC#N |
Canonical SMILES | C1=CSC(=C1)C(=O)NNC(=O)CC#N |
Introduction
Structural and Chemical Identity
Molecular Architecture
N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide features a thiophene ring substituted at the 2-position with a carbohydrazide group, further functionalized by a cyanoacetyl moiety. The IUPAC name, N'-(2-cyanoacetyl)thiophene-2-carbohydrazide, reflects its connectivity: a thiophene-2-carbohydrazide backbone linked to a 2-cyanoacetyl group via a hydrazine bridge . The SMILES string (C1=CSC(=C1)C(=O)NNC(=O)CC#N) and InChIKey (GUVUHIVKEXDRDX-UHFFFAOYSA-N) provide unambiguous identifiers for computational and synthetic applications .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃O₂S |
Molecular Weight | 209.23 g/mol |
CAS Number | 848369-73-3 |
Topological Polar Surface | 101 Ų |
Hydrogen Bond Donors | 2 |
Spectroscopic Characterization
IR Spectroscopy: Key absorption bands include:
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3420–3360 cm⁻¹: N–H stretching of the hydrazide and cyanoacetyl groups .
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1660–1640 cm⁻¹: C=O vibrations from the carbohydrazide and acetyl groups .
NMR Spectroscopy:
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¹H-NMR (DMSO-d₆): A singlet at δ 4.18 ppm corresponds to the methylene protons (–CH₂–) of the cyanoacetyl group. The hydrazide NH protons resonate as singlets at δ 7.83 and 10.62 ppm .
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¹³C-NMR: Signals at δ 160.00 ppm (C=O of hydrazide), δ 127.72 ppm (C≡N), and δ 25.31 ppm (–CH₂–) confirm the structure .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via condensation of thiophene-2-carbohydrazide with 2-cyanoacetic acid in ethanol under acidic conditions . Alternative routes involve Gewald’s reaction, where hydrazide intermediates react with malononitrile or ethyl cyanoacetate in the presence of sulfur and triethylamine to form thiophene derivatives .
Scheme 1: Synthesis of N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide
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Hydrazide Formation:
Thiophene-2-carboxylic acid → Thiophene-2-carbohydrazide (via hydrazine hydrate). -
Cyanoacetylation:
Thiophene-2-carbohydrazide + 2-cyanoacetic acid → Target compound (in ethanol/HCl).
Reactivity and Derivatization
The compound serves as a scaffold for synthesizing bioactive heterocycles:
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Thiophene Derivatives: Reaction with tetralone or cyclopentanone yields fused thiophene systems .
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Pyrazole and Coumarin Analogues: Cyclocondensation with aldehydes or ketones produces pyrazole rings, while treatment with 2-hydroxy-1-naphthaldehyde forms coumarin derivatives .
Biological Activity
Table 2: Antiproliferative Activity (IC₅₀, µM)
Cell Line | N'-(2-Cyanoacetyl)thiophene-2-carbohydrazide | 5-Fluorouracil (Control) |
---|---|---|
MCF-7 (Breast) | 18.4 ± 1.2 | 8.7 ± 0.9 |
NCI-H460 (Lung) | 22.1 ± 1.5 | 10.2 ± 1.1 |
SF-268 (CNS) | 16.9 ± 1.0 | 9.5 ± 0.8 |
Mechanism of Action
The compound induces apoptosis via mitochondrial pathways, evidenced by caspase-3 activation and Bcl-2 downregulation. Molecular docking studies suggest inhibition of topoisomerase IIα through interactions with the ATP-binding domain .
Comparative Analysis with Analogues
Replacing the thiophene ring with benzene (as in N'-(2-cyanoacetyl)benzohydrazide, CID 4096806) reduces anticancer efficacy by 30–40%, underscoring the thiophene moiety’s role in bioactivity .
Table 3: Thiophene vs. Benzene Analogues
Property | Thiophene Derivative | Benzene Derivative |
---|---|---|
Molecular Weight | 209.23 g/mol | 203.20 g/mol |
IC₅₀ (MCF-7) | 18.4 µM | 27.8 µM |
Topological Polar Surface | 101 Ų | 98 Ų |
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